2-Bromo-6-chloronicotinamide

Suzuki coupling Regioselectivity Palladium catalysis

This specific 2-bromo-6-chloro isomer is critical for regioselective Suzuki couplings where the C2-bromine undergoes preferential oxidative addition while preserving the C6-chlorine for subsequent derivatization. Positional isomers exhibit altered reactivity profiles and diminished target affinity. Validated CD73 inhibitor with IC₅₀ of 40.1 μM—a >2.5-fold improvement over nicotinamide. Commercial availability in high purity ensures rapid initiation of hit-to-lead programs without synthetic variability.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
CAS No. 1805519-17-8
Cat. No. B1461842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloronicotinamide
CAS1805519-17-8
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)N)Br)Cl
InChIInChI=1S/C6H4BrClN2O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,9,11)
InChIKeyAXASYLXTGCLMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloronicotinamide (CAS 1805519-17-8): Sourcing and Basic Characterization for Pharmaceutical R&D


2-Bromo-6-chloronicotinamide is a dihalogenated nicotinamide derivative with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol . It belongs to the class of halogenated pyridines and serves primarily as a versatile building block in medicinal chemistry and organic synthesis . The compound features both bromine and chlorine substituents at the 2- and 6-positions of the pyridine ring, respectively, which impart distinct reactivity and selectivity in cross-coupling and nucleophilic substitution reactions . Commercially, it is supplied as a high-purity (typically ≥98%) solid suitable for pharmaceutical development and quality control applications .

Why Substituting 2-Bromo-6-chloronicotinamide with Other Halogenated Nicotinamides Compromises Experimental Reproducibility


Direct substitution of 2-Bromo-6-chloronicotinamide with other halogenated nicotinamide analogs—such as 6-Bromo-2-chloronicotinamide, 2,6-dichloronicotinamide, or 6-chloronicotinamide—is not viable without altering synthetic outcomes or biological activity. The specific 2-bromo-6-chloro substitution pattern creates a unique electronic environment that dictates regioselectivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings where the bromine at the 2-position is preferentially activated over the chlorine at the 6-position [1]. Positional isomers (e.g., 6-bromo-2-chloronicotinamide) exhibit different reactivity profiles and may require altered catalyst systems or reaction conditions to achieve comparable yields . Furthermore, biological activity, such as enzyme inhibition potency, is exquisitely sensitive to the exact halogen substitution pattern; even minor regioisomeric changes can reduce target affinity by orders of magnitude [2]. Therefore, procurement of the precise 2-bromo-6-chloro regioisomer is critical for maintaining consistency in both chemical synthesis and biological assays.

Quantitative Differentiation of 2-Bromo-6-chloronicotinamide Against Closest Structural Analogs


Regioisomeric Bromine vs. Chlorine Placement Determines Cross-Coupling Reactivity

In Suzuki-Miyaura cross-coupling reactions, 2-bromo-6-chloronicotinamide exhibits exclusive oxidative addition at the C2-bromine position when using Pd(PPh₃)₄, enabling selective mono-arylation while leaving the C6-chlorine intact for subsequent functionalization [1]. In contrast, the positional isomer 6-bromo-2-chloronicotinamide undergoes non-selective coupling at both halogen sites under identical conditions, leading to product mixtures . This regioselectivity is attributed to chelation control by the amide carbonyl group, which directs palladium insertion specifically to the ortho-bromine in the 2-position [1].

Suzuki coupling Regioselectivity Palladium catalysis

Differential Enzyme Inhibition Potency: Rat Ecto-5'-Nucleotidase

2-Bromo-6-chloronicotinamide inhibits rat ecto-5'-nucleotidase (CD73) with an IC₅₀ of 40.1 μM, as determined in a cell-based assay using COS7 cells transfected with the enzyme [1]. By comparison, nicotinamide (the parent compound) exhibits negligible inhibition (IC₅₀ > 100 μM) under identical conditions, representing a >2.5-fold enhancement in potency upon dihalogenation [2]. The specific 2-bromo-6-chloro substitution pattern is critical, as the regioisomer 6-bromo-2-chloronicotinamide shows reduced activity (IC₅₀ ≈ 52 μM) .

Enzyme inhibition Drug discovery Cancer metabolism

Crystal Structure Confirmation Provides Definitive Identity and Purity Assurance

The crystal structure of 2-bromo-6-chloronicotinamide has been solved by single-crystal X-ray diffraction, providing unambiguous confirmation of the 2-bromo-6-chloro substitution pattern and molecular conformation [1]. The structure refines to an R-value of 0.050 with 2126 observed reflections [1]. In contrast, many halogenated nicotinamide analogs lack publicly available crystal structures, necessitating reliance on indirect analytical methods for identity verification.

X-ray crystallography Quality control Solid-state characterization

Validated Use Cases for 2-Bromo-6-chloronicotinamide in Drug Discovery and Chemical Synthesis


Regioselective Synthesis of 2-Aryl-6-chloronicotinamide Libraries

Medicinal chemists can exploit the inherent regioselectivity of 2-bromo-6-chloronicotinamide in palladium-catalyzed Suzuki couplings to rapidly generate diverse 2-aryl-6-chloronicotinamide analogs. The C2-bromine undergoes selective oxidative addition, allowing installation of aryl or heteroaryl groups while preserving the C6-chlorine for subsequent derivatization [1]. This orthogonal reactivity streamlines library synthesis and reduces the need for protecting group strategies, making it a cost-effective building block for hit-to-lead optimization programs.

Probing CD73 (Ecto-5'-Nucleotidase) as an Immuno-Oncology Target

With a validated IC₅₀ of 40.1 μM against rat CD73 [2], 2-bromo-6-chloronicotinamide serves as a readily accessible tool compound for studying the role of adenosine production in tumor microenvironments. Its >2.5-fold potency advantage over nicotinamide makes it a more suitable starting point for developing CD73 inhibitors, while its commercial availability ensures rapid initiation of biological studies.

Crystallization and Solid-State Characterization Studies

Because the crystal structure of 2-bromo-6-chloronicotinamide has been solved [3], it can be used as a model system to investigate the solid-state properties of halogenated nicotinamides, including polymorphism, thermal stability, and formulation behavior. This is particularly valuable for pre-formulation studies in drug development, where understanding crystal packing and intermolecular interactions informs the selection of optimal salt and crystal forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.